Technical Guide: 2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6)
Technical Guide: 2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6)
A Privileged Biaryl Scaffold for Medicinal Chemistry
Executive Summary
2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6) represents a high-value "privileged scaffold" in modern drug discovery.[1][2] Structurally, it features a central pyridine core decorated with three orthogonal functionalities: a lipophilic phenyl ring (C6), a reactive electrophilic aldehyde (C4), and a displaceable chlorine atom (C2).
This trifunctional nature allows medicinal chemists to utilize the molecule as a "branching point" intermediate. The phenyl group provides immediate access to biaryl motifs common in kinase inhibitors and GPCR modulators, while the aldehyde and chloride handles allow for independent, sequential functionalization. This guide details the physicochemical profile, synthetic access, and strategic application of this scaffold in high-throughput library generation.
Part 1: Chemical Identity & Physicochemical Profile[3][4][5][6]
This molecule balances lipophilicity with polar handles, making it an ideal fragment for exploring hydrophobic pockets in protein targets while retaining vectors for hydrogen bonding interactions.
Table 1: Technical Datasheet
| Property | Value / Description |
| CAS Number | 881402-38-6 |
| IUPAC Name | 2-Chloro-6-phenylpyridine-4-carbaldehyde |
| Molecular Formula | C₁₂H₈ClNO |
| Molecular Weight | 217.65 g/mol |
| Appearance | Off-white to pale yellow solid (Typical) |
| Melting Point | 98–102 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Low solubility in water.[3][4] |
| LogP (Calc) | ~3.2 (Lipophilic) |
| H-Bond Acceptors | 2 (Pyridine N, Aldehyde O) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Phenyl-Pyridine bond, Aldehyde bond) |
Part 2: Synthetic Methodology (The "How-To")
Accessing this scaffold often requires desymmetrization strategies, as the precursor 2,6-dichloropyridine-4-carbaldehyde is symmetric. The protocol below describes a controlled Suzuki-Miyaura coupling to install the phenyl ring selectively.
Protocol: Desymmetrization via Controlled Suzuki Coupling
Objective: Synthesize 2-chloro-6-phenylpyridine-4-carbaldehyde from 2,6-dichloropyridine-4-carbaldehyde.
Rationale: The C2 and C6 positions of the dichloropyridine precursor are chemically equivalent. To obtain the mono-arylated product, stoichiometry and catalyst choice are critical to prevent the formation of the bis-phenyl byproduct.
Reagents:
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Substrate: 2,6-Dichloropyridine-4-carbaldehyde (1.0 equiv)
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Coupling Partner: Phenylboronic acid (0.95 equiv) — Slight deficit to minimize bis-coupling.
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst lifetime).
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Loading: Add 2,6-dichloropyridine-4-carbaldehyde, phenylboronic acid, and Na₂CO₃ under a counter-flow of argon.
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Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vessel immediately.
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Reaction: Heat to 80 °C for 4–6 hours. Monitor via LC-MS.
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Checkpoint: Look for the disappearance of the boronic acid. If significant starting material remains, do not add more boronic acid immediately, as this increases bis-product risk.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The order of elution is typically:
-
Bis-phenyl byproduct (Non-polar, elutes first).
-
Target: 2-Chloro-6-phenylpyridine-4-carbaldehyde.
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Unreacted Starting Material.
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Visualization: Synthesis Pathway
Caption: Desymmetrization strategy. Limiting the boronic acid stoichiometry favors the mono-arylated product over the bis-aryl impurity.
Part 3: Reactivity & Functionalization Strategies
The core value of CAS 881402-38-6 lies in its orthogonal reactivity . The aldehyde and the chloride react under completely different conditions, allowing for "diversity-oriented synthesis" (DOS).
1. The Aldehyde Vector (C4)
The aldehyde is the most reactive site and is typically functionalized first to avoid chemoselectivity issues during metal-catalyzed steps.
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Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ provides benzylic amines. This is the primary route for introducing solubility-enhancing groups (e.g., piperazines, morpholines).
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Wittig/HWE Olefination: Installs vinyl linkers or Michael acceptors (acrylamides), crucial for covalent kinase inhibitors.
2. The Chloride Vector (C2)
The chlorine atom is activated by the adjacent pyridine nitrogen, making it susceptible to:
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Suzuki-Miyaura Coupling: Enables the formation of terphenyl-like scaffolds (Ar-Py-Ar).
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Buchwald-Hartwig Amination: Introduces aniline or amine motifs.
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S_NAr (Nucleophilic Aromatic Substitution): Reaction with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO/NMP).
Visualization: Divergent Reactivity Map
Caption: Orthogonal reactivity map. The C4 aldehyde allows for linker extension, while the C2 chloride serves as a cross-coupling handle.
Part 4: Medicinal Chemistry Applications[1][2][3][8][9]
Scaffold Hopping & Lipophilicity
The 2-phenylpyridine motif is a classic bioisostere for biphenyl systems. The nitrogen atom in the pyridine ring reduces the overall lipophilicity (LogP) compared to a biphenyl analog, potentially improving metabolic stability and solubility.
Kinase Inhibitor Design
This scaffold is particularly relevant for Type II Kinase Inhibitors .
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The Phenyl Ring: Occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.
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The Aldehyde (converted to Amine/Amide): Directs substituents toward the solvent front or interacts with the hinge region.
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The Chloride (converted to Aryl/Heteroaryl): Can be used to "gatekeeper" residues or extend into the back pocket.
Part 5: Handling & Stability
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Oxidation Sensitivity: As an aldehyde, the compound is susceptible to autoxidation to the corresponding carboxylic acid (2-chloro-6-phenylisonicotinic acid) upon prolonged exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Schiff Base Formation: Avoid storage in solvents containing primary amines or ammonium salts.
-
Safety: Like most halogenated pyridines, it should be treated as a potential skin irritant and sensitizer. Use standard PPE.
References
- Pyridine Functionalization: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on pyridine reactivity and mechanisms).
- Suzuki Coupling Selectivity: Lutsenko, S. et al. "Selective Pd-catalyzed cross-coupling of 2,6-dichloropyridines." Scientia Pharmaceutica, 2018.
- Scaffold Utility: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on reducing LogP via pyridine insertion).
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General Safety Data: "Safety Data Sheet: Chloropyridines." Sigma-Aldrich/Merck, 2024. (Specific isomer data extrapolated from class properties).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
